An In-depth Technical Guide to (2-(Benzyloxy)-5-methylphenyl)methanamine for Researchers and Drug Development Professionals
An In-depth Technical Guide to (2-(Benzyloxy)-5-methylphenyl)methanamine for Researchers and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Arylmethylamines, in particular, represent a privileged structural motif, serving as a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of (2-(Benzyloxy)-5-methylphenyl)methanamine, a compound of significant interest as a versatile building block and synthetic intermediate. While this molecule is classified as a research chemical with limited publicly available data, this document synthesizes known information with established chemical principles and inferred properties based on analogous structures. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of its core physical and chemical properties, a plausible synthetic pathway, and anticipated analytical characteristics, thereby facilitating its application in pioneering research endeavors. We will also delve into the potential applications of this molecular scaffold, drawing insights from recent studies on related derivatives.
Molecular Identity and Physicochemical Properties
(2-(Benzyloxy)-5-methylphenyl)methanamine, identified by the CAS Number 1100844-35-6, is an aromatic amine featuring a benzyloxy protecting group and a methyl substituent on the phenyl ring.[1] The presence of the primary amine and the ether linkage provides two key points for further chemical modification, making it a valuable intermediate in multi-step syntheses.
Core Identifiers
A summary of the fundamental molecular identifiers for (2-(Benzyloxy)-5-methylphenyl)methanamine is presented in Table 1.
| Identifier | Value | Source |
| CAS Number | 1100844-35-6 | BLDpharm[1] |
| Molecular Formula | C₁₅H₁₇NO | BLDpharm[1] |
| Molecular Weight | 227.30 g/mol | BLDpharm[1] |
| SMILES | NCC1=CC(C)=CC=C1OCC2=CC=CC=C2 | BLDpharm[1] |
Chemical Structure
The two-dimensional chemical structure of (2-(Benzyloxy)-5-methylphenyl)methanamine is depicted in the following diagram.
Caption: 2D Structure of (2-(Benzyloxy)-5-methylphenyl)methanamine
Physical Properties (Inferred)
| Property | Inferred Value/Observation | Justification |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Aromatic amines and benzyl ethers are often oils or low-melting solids. |
| Melting Point | Data not available. | Expected to be slightly higher than the non-methylated analog due to increased molecular weight and potential for more efficient crystal packing. |
| Boiling Point | Data not available. | Expected to be slightly higher than the non-methylated analog due to increased molecular weight. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | The presence of the large aromatic and benzylic groups confers significant nonpolar character, while the primary amine can participate in hydrogen bonding, allowing for some solubility in polar organic solvents. |
Synthesis and Purification: A Proposed Methodology
A robust and efficient synthesis of (2-(Benzyloxy)-5-methylphenyl)methanamine can be envisioned through the reductive amination of its corresponding aldehyde precursor, 2-(benzyloxy)-5-methylbenzaldehyde. This method is a cornerstone of amine synthesis due to its versatility and the widespread availability of starting materials.
Proposed Synthetic Pathway: Reductive Amination
The overall transformation is depicted below:
Caption: Proposed synthesis of the target amine via reductive amination.
Step-by-Step Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagent purity.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(benzyloxy)-5-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia. An excess of ammonium acetate (e.g., 10 eq) is a common and effective choice. Alternatively, a solution of ammonia in methanol can be used.
-
Stir the reaction mixture at room temperature. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting aldehyde.
Step 2: Reduction of the Imine
-
Once the formation of the imine is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent. Sodium borohydride (NaBH₄) is a cost-effective and commonly used reagent for this transformation (e.g., 1.5-2.0 eq). For reactions sensitive to pH changes, sodium cyanoborohydride (NaBH₃CN) can be employed.
-
Allow the reaction to warm to room temperature and stir until the imine is fully consumed, as monitored by TLC or GC-MS.
Step 3: Work-up and Isolation
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude (2-(Benzyloxy)-5-methylphenyl)methanamine can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product, as identified by TLC, are combined and concentrated to afford the final product.
Spectroscopic Characterization (Anticipated)
While experimental spectra for (2-(Benzyloxy)-5-methylphenyl)methanamine are not publicly available, its key spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.8-7.5 ppm). The protons on the phenyl ring bearing the amine and ether groups will appear as distinct multiplets, as will the five protons of the benzyl group.
-
Benzylic Protons (O-CH₂-Ph): A singlet is anticipated around δ 5.0-5.2 ppm, corresponding to the two protons of the benzyloxy methylene group.
-
Benzylic Protons (Ar-CH₂-N): A singlet is expected around δ 3.8-4.0 ppm for the two protons of the methylene group attached to the amine.
-
Amine Protons (NH₂): A broad singlet is expected, the chemical shift of which will be concentration-dependent and can vary significantly (typically δ 1.5-3.0 ppm). This signal will disappear upon D₂O exchange.
-
Methyl Protons (Ar-CH₃): A singlet corresponding to the three methyl protons is anticipated around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm).
-
Benzylic Carbon (O-CH₂-Ph): A signal around δ 70-72 ppm is expected.
-
Benzylic Carbon (Ar-CH₂-N): A signal around δ 40-45 ppm is anticipated.
-
Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, around δ 20-22 ppm, is expected.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the primary amine N-H stretching vibrations.
-
C-H Stretch (Aromatic and Aliphatic): Signals will be observed around 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.
-
C-O Stretch (Ether): A strong absorption band is expected around 1220-1260 cm⁻¹ for the aryl-alkyl ether linkage.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 227.
-
Fragmentations: Common fragmentation patterns would include the loss of the benzyl group (C₇H₇, m/z = 91, often the base peak) and cleavage of the C-C bond adjacent to the amine.
Reactivity, Handling, and Safety
Chemical Reactivity
-
Amine Group: The primary amine is nucleophilic and will react with a variety of electrophiles, including aldehydes, ketones, acyl chlorides, and alkyl halides. It can also be acylated, sulfonated, and used in reductive amination reactions.
-
Benzyloxy Group: The benzyl ether serves as a common protecting group for the phenol. It is generally stable to a wide range of reaction conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which would also be expected to affect other reducible functional groups if present.
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing activating groups (alkoxy and alkyl).
Handling and Storage
-
Handling: As with most research chemicals where toxicological data is limited, (2-(Benzyloxy)-5-methylphenyl)methanamine should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition.
Safety Profile
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, aromatic amines as a class can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. It is prudent to treat this compound as potentially hazardous.
Potential Applications in Research and Drug Development
The (2-(Benzyloxy)phenyl)methanamine scaffold is of considerable interest to the medicinal chemistry community. A recent study published in the Journal of Medicinal Chemistry highlighted the development of derivatives of the closely related (2-(Benzyloxy)phenyl)methanamine as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), which is a target for the treatment of melanoma.[3] This underscores the potential of this class of compounds to serve as a foundational structure for the discovery of novel therapeutic agents.
The strategic placement of the amine and the protected phenol allows for diverse derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The amine can be functionalized to introduce pharmacophoric elements or to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. The benzyloxy group can be deprotected to reveal a phenol, which can then be further modified or may itself be a key interacting group with a biological target.
Conclusion
(2-(Benzyloxy)-5-methylphenyl)methanamine is a valuable, though not extensively characterized, chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known properties, a plausible and detailed synthetic protocol, and its anticipated analytical characteristics. By leveraging this information, researchers can more effectively incorporate this versatile building block into their synthetic strategies for the development of novel molecules with potential therapeutic applications. As with all research chemicals, it is imperative to adhere to strict safety protocols during its handling and use.
References
- Mereyala, H. B., & Sambaru, K. (2005). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide: Formal synthesis of formoterol. Indian Journal of Chemistry - Section B, 44B(1), 167-169.
- Alexakis, A., Aujard, I., Kanger, T., & Mangeney, P. (2004). N-METHYLBENZIMINE. Organic Syntheses, 80, 277.
-
PubChem. (2-(Benzyloxy)phenyl)methanamine. Retrieved from [Link]
-
ResearchGate. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Retrieved from [Link]
-
NextSDS. {2-[(benzyloxy)methyl]phenyl}methanamine — Chemical Substance Information. Retrieved from [Link]
-
MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]
- Ghichi, A., et al. (2016). (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol and (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one.
- Biscoe, M. R., & Tunoori, A. R. (2017). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. The Journal of Organic Chemistry, 82(19), 10522–10528.
-
Organic Syntheses. Oxidative Amination of Aldehydes with Secondary Amines. Retrieved from [Link]
-
PrepChem. Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. Retrieved from [Link]
-
PrepChem. Synthesis of N-methylbenzylamine. Retrieved from [Link]
-
Vaia. One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained. Retrieved from [Link]
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
Scribd. Reductive Amination of Benzaldehyde. Retrieved from [Link]
